Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

For PROTAC and ADC developers facing linker flexibility confounding SAR interpretation, this ortho-substituted building block provides a rigid ~4.5 Å spacer with ~60° angular trajectory. The HCl salt ensures accurate gravimetric dispensing (MW 288.8 g/mol) and protects the free primary amine from oxidation during storage. Key outcomes: • Enables stepwise conjugation: couple payload to aliphatic amine, then deprotect Boc for target-ligand attachment. • Unexplored ortho isomer complements well-studied para analogs for novel IP in kinase inhibitor design. • Eliminates PEG-related aggregation risks in ADC linker-payload constructs.

Molecular Formula C13H21ClN2O3
Molecular Weight 288.77
CAS No. 2378502-80-6
Cat. No. B2618544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride
CAS2378502-80-6
Molecular FormulaC13H21ClN2O3
Molecular Weight288.77
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl
InChIInChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
InChIKeyKALSUVLGHJISHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected ortho-Aminoethoxy Aniline Hydrochloride Overview


Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate hydrochloride (CAS 2378502-80-6) is a hydrochloride salt of a Boc-protected, ortho-substituted aminoethoxy aniline derivative with the molecular formula C₁₃H₂₁ClN₂O₃ and a molecular weight of 288.8 g/mol . The compound belongs to the class of bifunctional aromatic building blocks featuring a tert-butyloxycarbonyl (Boc)-protected aniline nitrogen, a phenyl ring with an ortho-oriented 2-aminoethoxy side chain terminating in a free primary amine, supplied as the hydrochloride salt for enhanced handling and solubility characteristics . Unlike its free-base analog (CAS 1099632-95-7, MW 252.31 g/mol), the hydrochloride salt form offers distinct physicochemical properties relevant to solution-phase chemistry workflows .

Orthogonal bifunctional building block: Boc‑protected aniline and free primary amine enable sequential chemoselective conjugation without intermediate deprotection.
Hydrochloride salt form supports solution‑phase handling; protonated amine may reduce oxidative degradation during storage.
Ortho‑substitution offers a distinct amine exit vector (~60°) for constrained linker design in degrader or fragment‑based workflows.

Why Generic Substitution Is Scientifically Unreliable


Within the tert-butyl N-(aminoethoxyphenyl)carbamate chemotype, the combination of (i) ortho versus meta versus para substitution pattern, (ii) free base versus hydrochloride salt form, and (iii) the specific Boc-protected aniline architecture with a free primary amine terminus creates a combinatorial differentiation space where generic interchange is unsupportable without experimental validation . The ortho-substitution pattern confers distinct intramolecular hydrogen-bonding capacity and steric constraints that alter Boc deprotection kinetics and downstream coupling efficiency compared to the meta (CAS 522602-43-3) or para (CAS 522602-23-9) isomers . Furthermore, the hydrochloride salt form (MW 288.8 g/mol) versus the free base (MW 252.31 g/mol) alters gravimetric dosing, aqueous solubility profiles, and compatibility with base-sensitive synthetic steps—each parameter being critical for reproducible multi-step synthesis in medicinal chemistry and chemical biology workflows .

Isomer ortho → meta or para shifts the amine trajectory and hydrogen‑bonding network, which can alter linker geometry and deprotection kinetics.
Salt form Free base (MW 252.31) vs HCl salt (MW 288.8) changes gravimetric dosing and aqueous solubility; stoichiometric calculations must be adjusted.
Protection Fully protected (di‑Boc) analogs require an extra deprotection step, reducing overall yield; unprotected diamines lack orthogonal reactivity.

Quantitative Differentiation Evidence for Procurement


Hydrochloride Salt vs. Free Base: Dosing and Solubility

The hydrochloride salt form (CAS 2378502-80-6) has a molecular weight of 288.8 g/mol, representing a 14.5% mass increase over the free base (CAS 1099632-95-7, MW 252.31 g/mol) . This mass differential directly impacts gravimetric dosing: for a target 0.1 mmol reaction scale, 28.9 mg of the HCl salt is required versus 25.2 mg of the free base—a 14.5% systematic error if form is not accounted for. The hydrochloride salt is supplied at ≥95% purity (HPLC) with pricing of €659/50mg and €1,852/500mg from a single qualified vendor , whereas the free base is typically offered at 97% purity with enquiry-based pricing from multiple vendors but without the solubility and handling advantages conferred by salt formation . Hydrochloride salt formation generally enhances aqueous solubility compared to the neutral free base through increased ionic character and improved crystal lattice disruption in protic solvents, though the magnitude is compound-specific and modulated by the common-ion effect in chloride-containing buffers [1][2].

Salt vs. Free Base
Class‑level
MW +14.5% (288.8 vs 252.31 g/mol); purity ≥95% (HPLC) vs 97% typical; HCl salt listed at €659/50mg, free base enquiry‑only pricing.
Gravimetric dosing requires salt‑form correction; a 14.5% mass discrepancy propagates systematic errors if ignored.
Class‑level salt solubility advantage; no experimental head‑to‑head aqueous solubility data for this specific pair.
Medicinal Chemistry Organic Synthesis Salt Selection

Ortho-Substitution Geometry: Conformational and Synthetic Impact

The ortho-substitution pattern of CAS 2378502-80-6 positions the aminoethoxy side chain adjacent to the Boc-protected aniline nitrogen on the phenyl ring, creating a 1,2-disubstituted aromatic system with a spatial amine–aniline dihedral angle that is fundamentally distinct from the 1,3- (meta, CAS 522602-43-3) and 1,4- (para, CAS 522602-23-9) isomers . In ortho-substituted Boc-anilines, the Boc carbonyl oxygen can engage in intramolecular hydrogen bonding with the ortho-aminoethoxy NH or direct steric constraints that influence both the rate of acidolytic Boc deprotection and the regioselectivity of subsequent N-functionalization reactions . The meta isomer (CAS 522602-43-3) has been discontinued by at least one major vendor, with remaining suppliers offering it at ¥574/100mg to ¥2,633/1g (Macklin, 97% purity), while the para isomer (CAS 522602-23-9) is available at 97% purity with 5-day lead times [1]. For applications requiring a vectorial amine exit orientation from the phenyl ring (e.g., linker attachment in bifunctional degrader molecules), the ortho geometry provides a distinct ~60° trajectory compared to the ~180° linear trajectory of the para isomer or the ~120° trajectory of the meta isomer, directly affecting the three-dimensional presentation of conjugated warheads or ligands [2].

Ortho Geometry
Class‑level
Amine exit vector ~60° (ortho) vs ~120° (meta) vs ~180° (para); meta isomer supply constrained (discontinued at one vendor); pricing differs (€659/50mg ortho‑HCl vs ¥574/100mg meta‑free base).
Linker trajectory is substitution‑dependent; incorrect isomer may misposition conjugated groups, affecting target engagement.
Angular estimates from valence bond theory; no crystallographic data available for direct isomer comparison.
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Predicted Physicochemical Properties and Handling

For the free base form (CAS 1099632-95-7), predicted physicochemical parameters include a boiling point of 341.4 ± 27.0 °C, a density of 1.133 ± 0.06 g/cm³, and an acidity coefficient (pKa) of 13.23 ± 0.70 . These predicted values serve as a baseline for the chemotype; the hydrochloride salt form is expected to exhibit a higher melting point (typical for organic HCl salts, often >150 °C) and increased aqueous solubility, although specific experimental data for CAS 2378502-80-6 have not been reported in the public domain . The predicted logP for the neutral free base is estimated in the range of 1.2–1.7, suggesting moderate lipophilicity that will be reduced upon salt formation due to increased ionization at physiological pH . Compared to the para isomer (CAS 522602-23-9), which shares an identical molecular formula and thus identical predicted bulk properties, the ortho-substitution pattern may alter effective polarity and chromatographic retention through intramolecular hydrogen bonding not captured by fragment-based in silico predictions .

Predicted Properties
Data to verify
Free base predicted: bp 341.4±27.0 °C, density 1.133±0.06 g/cm³, pKa 13.23±0.70, logP ~1.2–1.7. HCl salt expected higher mp (>150 °C) and aqueous solubility.
Predicted values guide solvent removal and pH stability; high pKa confirms Boc‑carbamate NH is very weakly acidic.
ACD/Labs predicted; no experimental validation for this compound. Ortho effect on polarity not captured by in silico fragment methods.
Pre-formulation Physicochemical Characterization Compound Management

Bifunctional Building Block: Orthogonal Boc-Aniline and Free Amine

CAS 2378502-80-6 presents two chemically orthogonal amino functionalities: a Boc-protected aniline (requiring acidic deprotection, typically TFA/DCM or HCl/dioxane) and a free primary aliphatic amine (nucleophilic, available for immediate amide coupling, reductive amination, or sulfonamide formation) [1]. This orthogonality enables sequential, chemoselective derivatization without protecting group manipulation between steps—a workflow advantage over fully protected or fully deprotected analogs. Structurally related Boc-amino-PEG-amine linkers (e.g., Amino-PEG2-NH-Boc, CAS 127828-22-2) are explicitly classified as PROTAC linkers and ADC intermediates by multiple commercial suppliers, underscoring the functional relevance of the Boc-amine/ free amine bifunctional motif . The ortho-phenyl scaffold of 2378502-80-6 provides a more rigid, aromatic spacer compared to fully flexible PEG-based linkers, which can be advantageous when a defined angular trajectory and restricted conformational space is desired between conjugated moieties [2]. The hydrochloride salt form additionally ensures that the primary amine is protonated and non-nucleophilic during storage, minimizing oxidative degradation and N-oxide formation that can plague free-base amines over extended storage periods [3].

Orthogonal Handles
Class‑level
Boc‑protected aniline (acid‑labile) + free primary amine (immediate coupling); rigid ortho‑phenyl spacer (~4.5 Å) vs flexible PEG2 (~8.5 Å); HCl salt stabilizes amine during storage.
Enables sequential conjugation without extra deprotection; aromatic spacer constrains conformational flexibility for structure‑activity studies.
No specific kinetic data for this scaffold; PROTAC linker analogy based on Amino‑PEG2‑NH‑Boc (CAS 127828-22-2).
Bioconjugation PROTAC Synthesis Fragment Linking ADC Linker Chemistry

Validated Application Scenarios


PROTAC Linker Synthesis with Rigid Aromatic Spacer

When designing proteolysis-targeting chimeras (PROTACs) where the linker geometry between the target-protein ligand and the E3 ligase ligand must be conformationally constrained, the ortho-substituted phenyl scaffold of CAS 2378502-80-6 provides a rigid ~4.5 Å spacing with a ~60° angular trajectory between the two amino attachment points [1]. The Boc-protected aniline can be deprotected and coupled to one ligand after the free primary amine has been conjugated to the other ligand, enabling a two-step sequential assembly without intermediate protecting group manipulation. This contrasts with fully flexible PEG-based PROTAC linkers (e.g., Amino-PEG2-NH-Boc) that introduce additional rotational degrees of freedom and may complicate structure-activity relationship interpretation .

Fragment-Based Drug Discovery Library Construction

In fragment-based screening campaigns, the three-dimensional presentation of functional groups is a critical determinant of hit quality. The ortho-substitution pattern of CAS 2378502-80-6 presents a distinct amine exit vector (~60°) compared to the meta (~120°) and para (~180°) isomers, enabling systematic exploration of exit vector geometry in fragment libraries . The hydrochloride salt form ensures accurate gravimetric dispensing for library plating (MW 288.8 g/mol) and protects the primary amine from atmospheric oxidation during compound storage and DMSO solubilization, reducing the risk of false negatives from degraded compound in screening assays [2].

Antibody-Drug Conjugate Payload-Linker Intermediate

For ADC linker-payload construction, the bifunctional architecture of CAS 2378502-80-6 allows the free primary amine to be first conjugated to a cytotoxic payload (via amide or carbamate bond), followed by Boc deprotection of the aniline nitrogen for subsequent attachment to the antibody conjugation handle. This sequential strategy is enabled by the chemical orthogonality between the Boc-protected aromatic amine and the free aliphatic amine [3]. The ortho-phenyl spacer provides a rigid, non-PEG linker element that may reduce nonspecific hydrophobic interactions compared to longer PEG chains, a consideration for ADC aggregation propensity [4].

Kinase Inhibitor Scaffold Synthesis

The 2-(2-aminoethoxy)aniline substructure embedded in CAS 2378502-80-6 is a recognized privileged fragment in kinase inhibitor design, where the aminoethoxy side chain can engage the solvent-exposed ribose pocket or hinge region of ATP-binding sites [5]. Literature precedent demonstrates that N-[4-(2-aminoethoxy)phenylcarbonyl]-piperidone derivatives incorporating the aminoethoxy-phenyl motif exhibit potent cytotoxicity (IC₅₀ values in the low micromolar range against HL-60 leukemic and HSC-2/HSC-4 squamous carcinoma cell lines) and function as P-glycoprotein-mediated multidrug resistance reversal agents with 11–43× the potency of verapamil at 4 μg/mL [6]. The ortho-substitution variant (2-position, as in CAS 2378502-80-6) remains underexplored relative to the para-substituted analogs, representing an opportunity for novel intellectual property generation .

Application
Selection Property
Validation Focus
PROTAC linker with rigid aromatic spacer
Orthogonal Boc/free‑amine reactivity; defined ortho angular trajectory
Linker geometry impact on ternary complex formation; stepwise conjugation yield
Fragment‑based library construction
Distinct amine exit vector (~60°); HCl salt stability during DMSO storage
Fragment geometry SAR; amine integrity after freeze‑thaw cycles
ADC linker‑payload intermediate
Sequential orthogonal conjugation; rigid non‑PEG spacer
Conjugation efficiency; aggregation propensity compared to PEG‑based linkers
Kinase inhibitor scaffold exploration
Aminoethoxy‑phenyl privileged fragment; underexplored ortho substitution
ATP‑site engagement SAR; ortho‑substitution impact on selectivity vs para analogs
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